2-(Furan-2-yl)cyclobutan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10O2 |
|---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
2-(furan-2-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C8H10O2/c9-7-4-3-6(7)8-2-1-5-10-8/h1-2,5-7,9H,3-4H2 |
InChI Key |
OYPLNUILGPKJCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1C2=CC=CO2)O |
Origin of Product |
United States |
Mechanistic Organic Chemistry of 2 Furan 2 Yl Cyclobutan 1 Ol Transformations
Reactivity of the Cyclobutane (B1203170) Ring in 2-(Furan-2-yl)cyclobutan-1-ol
The reactivity of the cyclobutane ring in this compound is dominated by processes that relieve its inherent strain. These transformations often involve the cleavage of one or more C-C bonds of the cyclobutane core, leading to linear or larger ring systems. The presence of the hydroxyl and furan (B31954) groups plays a crucial role in directing the course of these reactions.
Ring-Opening Reactions of Cyclobutanols
Ring-opening reactions are a hallmark of cyclobutanol (B46151) chemistry, providing access to a wide range of functionalized acyclic compounds. These reactions can be initiated through various mechanisms, including β-carbon elimination, radical-mediated pathways, and semipinacol-type rearrangements.
β-Carbon elimination is a common pathway for the ring-opening of cyclobutanols, particularly when mediated by transition metals. snnu.edu.cnrsc.org This process involves the formation of a metal alkoxide intermediate, followed by cleavage of the C1-C2 bond of the cyclobutane ring to generate a metallacyclic intermediate. This intermediate can then undergo further reactions to yield a variety of products. The driving force for this reaction is the relief of ring strain and the formation of a stable carbonyl group. rsc.org
In the context of this compound, the reaction would be initiated by the deprotonation of the hydroxyl group to form an alkoxide. This alkoxide can then coordinate to a metal center. Subsequent β-carbon elimination leads to the cleavage of the C1-C2 or C1-C4 bond. The regioselectivity of this cleavage is influenced by the substituents on the cyclobutane ring and the nature of the metal catalyst. snnu.edu.cn For instance, palladium-catalyzed reactions have been shown to proceed via β-carbon elimination to furnish γ-arylated ketones. acs.org
A general representation of the β-carbon elimination pathway is shown below: Step 1: Formation of a metal alkoxide. Step 2: β-Carbon elimination leading to ring opening. Step 3: Subsequent transformation of the organometallic intermediate.
This strategy has been exploited in various synthetic applications, including the formation of polyketone materials through ring-opening polymerization of bifunctional cyclobutanol precursors. acs.orgnih.gov
Radical-mediated reactions provide an alternative and powerful method for the ring-opening of cyclobutanols. researchgate.net This process is typically initiated by the generation of an alkoxy radical from the cyclobutanol's hydroxyl group. researchgate.net This can be achieved through various methods, such as hydrogen atom abstraction or single-electron oxidation. researchgate.net
Once formed, the alkoxy radical readily undergoes β-scission, a type of fragmentation reaction, to cleave a vicinal carbon-carbon bond of the cyclobutane ring. researchgate.net This ring-opening step is highly efficient due to the relief of the inherent ring strain of the four-membered ring. researchgate.net The β-scission results in the formation of a γ-keto alkyl radical. researchgate.net This radical intermediate can then be trapped by a variety of radical acceptors to afford functionalized ketone products. capes.gov.brrsc.org
Several catalytic systems have been developed to promote this transformation, including those based on silver researchgate.netresearchgate.net, manganese researchgate.netrsc.org, and photoredox catalysis. These methods allow for the introduction of various functional groups, such as halogens (fluorine, chlorine, bromine), azide, and selenyl groups, onto the resulting alkyl chain. researchgate.netrsc.org
A study on the silver-promoted radical ring-opening/pyridylation of cyclobutanols demonstrated that a range of tertiary cyclobutanols are compatible with the reaction conditions, leading to the efficient synthesis of C2-substituted pyridines. researchgate.net Similarly, a manganese-mediated ring-opening selenation of cyclobutanols has been shown to tolerate a broad range of functional groups, producing γ-selenylated alkyl ketones in good yields. rsc.org
Semipinacol rearrangements represent another important class of reactions for cyclobutanol derivatives, leading to ring expansion and the formation of cyclopentanones. wikipedia.orgsynarchive.com This rearrangement is typically initiated by the generation of an electrophilic center adjacent to the hydroxyl-bearing carbon. wikipedia.org In the case of alkenyl cyclobutanols, electrophilic activation of the double bond can trigger the rearrangement. ehu.esacs.org
The mechanism involves a 1,2-migration of a carbon-carbon or carbon-hydrogen bond to the electrophilic center, which is driven by the relief of ring strain and the formation of a stable carbonyl group. wikipedia.orgsynarchive.com For this compound, if an appropriate electrophile is introduced, a semipinacol rearrangement could potentially lead to a furan-substituted cyclopentanone.
Recent studies have explored the enantioselective desymmetrizative semipinacol rearrangement of 1-alkenylcyclobutanols, yielding highly enantioenriched cyclopentanones with two all-carbon quaternary stereocenters. ehu.es Computational studies have suggested that these reactions can proceed through a highly asynchronous concerted process without the formation of discrete intermediates. acs.org The furan ring itself can also participate in related rearrangements, as seen in the BINOL-phosphoric acid-catalyzed furylogous pinacol (B44631) rearrangement of 1-[5-(hydroxy-diaryl-methyl)-furan-2-yl]-cyclobutanols to form spiro cyclopentanones. acs.orgresearchgate.net
Transition Metal-Mediated Ring Transformations
Transition metals, particularly palladium, play a pivotal role in mediating various transformations of cyclobutanols, often involving C-C bond cleavage and subsequent functionalization. snnu.edu.cnresearchgate.netnih.gov
Palladium-catalyzed carbonylation reactions of cyclobutanols offer a versatile route to various carbonyl-containing compounds. researchgate.net However, a significant challenge in these reactions is controlling the regioselectivity, particularly in preventing the facile ring-opening of the strained cyclobutane ring. nih.govresearchgate.net
Recent research has demonstrated that by careful selection of ligands and reaction conditions, it is possible to achieve regioselective carbonylation of cyclobutanols while preserving the cyclobutane framework. researchgate.netnih.gov For instance, a palladium-catalyzed alkoxycarbonylation of cyclobutanols has been developed for the synthesis of cyclobutanecarboxylates bearing an α-quaternary carbon center. researchgate.net This method effectively suppresses the competing ring-opening pathway. researchgate.net
The mechanism of these carbonylation reactions often involves the in situ formation of a cyclobutene (B1205218) intermediate through dehydration of the cyclobutanol. nih.gov A palladium-hydride species then adds to the cyclobutene in either a Markovnikov or anti-Markovnikov fashion, leading to a 1,1- or 1,2-disubstituted alkyl-palladium intermediate. nih.gov Subsequent CO insertion and reaction with a nucleophile afford the final carbonylated product. nih.gov The choice of ligand is crucial in directing the regioselectivity of the initial hydropalladation step. acs.orgresearchgate.net For example, in the aminocarbonylation of 1-phenylcyclobutanol, different phosphine (B1218219) ligands can selectively produce either 1,2- or 1,1-substituted cyclobutanecarboxamides. nih.gov
Interestingly, one study reported that the reaction of 1-(furan-2-yl)cyclobutan-1-ol in a palladium-catalyzed aminocarbonylation failed to produce the desired product, highlighting the influence of the furan substituent on the reaction outcome. nih.gov This suggests that the electronic properties of the furan ring may interfere with the catalytic cycle.
| Transformation Type | Initiating Species/Catalyst | Key Intermediate | Primary Product Type | Reference |
| β-Carbon Elimination | Transition Metals (e.g., Pd) | Metal Alkoxide/Metallacycle | γ-Substituted Ketones | snnu.edu.cnrsc.orgacs.org |
| Radical Ring Opening | Radical Initiators (e.g., Ag, Mn) | Alkoxy Radical/γ-Keto Alkyl Radical | γ-Functionalized Ketones | researchgate.netresearchgate.netrsc.org |
| Semipinacol Rearrangement | Electrophiles/Acids | Carbocation/Concerted Transition State | Cyclopentanones | wikipedia.orgehu.esacs.org |
| Palladium-Catalyzed Carbonylation | Palladium Complexes/Ligands | Alkyl-Palladium Complex | Cyclobutanecarboxylates/Amides | researchgate.netnih.gov |
Oxidative β-Cleavage Pathways of Fused Cyclobutanols
The oxidative β-cleavage of cyclobutanols is a powerful synthetic tool for the formation of functionalized acyclic compounds or for the construction of new ring systems. kyoto-u.ac.jp In the context of fused cyclobutanols, this reaction can proceed with high regioselectivity, often leading to the formation of medium-sized rings or polycyclic aromatic compounds. kyoto-u.ac.jpacs.org
Treatment of aryl-fused bicyclo[4.2.0]octanols with an oxidant like phenyliodine diacetate (PIDA) or hypochlorous acid can result in the selective β-cleavage of the cyclobutanol moiety, yielding dihydrofuran-containing polycyclic aromatic compounds. kyoto-u.ac.jpnih.govacs.org Mechanistic studies suggest that the oxygen atom of the newly formed hydrofuran ring is incorporated from the hydroxyl group of the starting cyclobutanol through an intramolecular addition. kyoto-u.ac.jpacs.orgacs.org This transformation is significant as it provides a novel method for synthesizing functionalized polycyclic aromatic compounds. kyoto-u.ac.jpacs.org
The regioselectivity of the C-C bond cleavage is a critical aspect of this reaction. For instance, in the oxidation of dibenzo-fused bicyclo[4.2.0]octanols with PIDA, an unusual regioselectivity is observed, leading to dihydrophenanthro[9,10-b]furans. acs.org This outcome is in contrast to the more commonly observed cleavage of the transannular bond in fused cyclobutanols, which typically yields 8-membered biphenyl (B1667301) products. acs.org The choice of oxidant can also influence the reaction pathway; for example, using NaClO/AcOH can lead to more highly oxidized products. acs.org
It has been noted that while the oxidative β-cleavage of cyclobutanols generally produces acyclic γ-functionalized ketones via the addition of an external nucleophile, the presence of a participating intramolecular nucleophile, such as the hydroxyl group in these fused systems, leads to the formation of the hydrofuran ring. kyoto-u.ac.jpacs.org The reaction conditions, including the solvent system, can also play a crucial role in the reaction's efficiency. For example, using a mixture of CH3CN and H2O as the solvent can significantly improve the yield of the desired dihydrofuran product when using PIDA as the oxidant. acs.org
Cobalt-Catalyzed Reaction Mechanisms
Cobalt catalysis has emerged as a powerful tool in organic synthesis, enabling a variety of transformations, including those involving strained ring systems. nih.govacs.orgresearchgate.net While specific cobalt-catalyzed reactions of this compound are not extensively detailed in the provided search results, general principles of cobalt catalysis on related structures can provide insight into potential reaction mechanisms.
Cobalt catalysts have been successfully employed in the enantioselective construction of cyclobutanones from dienyl aldehydes through intramolecular hydroacylation. nih.govacs.org This process typically involves a Co(0)/Co(II) catalytic cycle initiated by the oxidative addition of the aldehyde C-H bond to the cobalt center. nih.gov Subsequent olefin insertion into the cobalt-hydride bond forms a five-membered metallacycle, which then undergoes reductive elimination to construct the four-membered ring. nih.gov
Furthermore, cobalt catalysts are effective in promoting the ring expansion of cyclobutanols. For example, secondary cyclobutanols can undergo an oxidative ring expansion with Co(acac)2 and triplet oxygen to form 1,2-dioxanols. researchgate.net This reaction proceeds via the formation of an alkoxy radical, which drives the regioselective cleavage of the cyclobutane ring on the more substituted side, followed by the insertion of molecular oxygen. researchgate.net
Cobalt catalysis has also been utilized for various C-C bond-forming reactions involving cyclobutenes, initiated by enantioselective carbometalation. researchgate.net These reactions allow for the diastereo- and enantioselective introduction of various functional groups onto the cyclobutane framework. researchgate.net Mechanistic studies have revealed unusual reaction pathways, such as a 1,3-cobalt migration and subsequent β-carbon elimination cascade in allyl addition reactions. researchgate.net
Given these precedents, it is conceivable that this compound could undergo cobalt-catalyzed transformations such as ring-opening, ring-expansion, or cross-coupling reactions, depending on the specific cobalt precursor, ligands, and reaction conditions employed.
Reactivity of the Furan Moiety in this compound
The furan ring in this compound possesses a unique reactivity profile stemming from its aromatic character, which is somewhat compromised compared to benzene (B151609). This makes it susceptible to a range of reactions, including cycloadditions and electrophilic substitutions.
Aromaticity and Reactivity Profile of the Furan Ring
Furan is a five-membered heterocyclic compound that is considered aromatic because it has a planar, cyclic, conjugated system with (4n+2) π-electrons, where n=1. numberanalytics.compharmaguideline.com The oxygen atom contributes one of its lone pairs to the π-system. wikipedia.org However, the aromaticity of furan is less pronounced than that of benzene, pyrrole (B145914), and thiophene (B33073), as indicated by its lower resonance energy. wikipedia.org The order of aromaticity is generally considered to be benzene > thiophene > pyrrole > furan. slideshare.netuomustansiriyah.edu.iq This reduced aromaticity is attributed to the high electronegativity of the oxygen atom, which holds its lone pair electrons more tightly, making them less available for delocalization. pharmaguideline.com
This diminished aromatic character means that furan is more reactive than benzene and behaves somewhat like an enol ether. wikipedia.orguomustansiriyah.edu.iq It readily undergoes reactions that involve the breaking of its aromaticity. nih.gov Furan is particularly reactive towards electrophiles, with electrophilic substitution reactions occurring much faster than in benzene. chemicalbook.com
Cycloaddition Reactions Involving Furan (e.g., Diels-Alder)
Furan can act as a diene in Diels-Alder reactions, a [4+2] cycloaddition that forms a six-membered ring. numberanalytics.comacs.org These reactions are valuable in synthesis as they can lead to the formation of complex polycyclic structures. acs.org However, the Diels-Alder reaction with furan can be challenging because it requires the disruption of the furan's aromaticity, making the reaction often reversible. nih.govthieme-connect.com
The stereoselectivity of the Diels-Alder reaction with furan can be influenced by reaction conditions. While the exo-adduct is often the thermodynamically favored product, the use of ionic liquids as solvents has been shown to reverse this selectivity, favoring the endo-adduct. thieme-connect.com The reactivity of furan in Diels-Alder reactions can be enhanced by the presence of electron-donating substituents on the furan ring and electron-withdrawing groups on the dienophile. nih.govrsc.org
The intramolecular Diels-Alder reaction of furan (IMDAF) is a powerful tool for constructing complex molecular architectures. rsc.org The outcome of these reactions is highly sensitive to substitution on both the furan and the dienophile tether. Halogen substitution on the furan ring, particularly at the 5-position, has been shown to accelerate the reaction and make it more exergonic. rsc.org
Electrophilic Substitution on the Furan Ring
Furan readily undergoes electrophilic aromatic substitution reactions, and it is significantly more reactive than benzene in this regard. wikipedia.orgchemicalbook.comnumberanalytics.com The substitution typically occurs at the 2- and 5-positions (the α-carbons), which are more reactive than the 3- and 4-positions (the β-carbons). numberanalytics.comchemicalbook.comnumberanalytics.com This regioselectivity is due to the greater stabilization of the cationic intermediate (the sigma complex or arenium ion) formed upon electrophilic attack at the α-position, which can be stabilized by three resonance structures compared to only two for attack at the β-position. chemicalbook.com
Due to furan's sensitivity to strong acids, which can cause polymerization or ring-opening, electrophilic substitutions on furan are typically carried out under mild conditions. uomustansiriyah.edu.iqpharmaguideline.com
Common electrophilic substitution reactions of furan include:
Halogenation: Furan reacts vigorously with chlorine and bromine at room temperature. Monohalogenation, such as the formation of 2-bromofuran, can be achieved under milder conditions, for example, using bromine in dioxane at 0 °C. wikipedia.orgpharmaguideline.compearson.com
Nitration: Furan can be nitrated using mild nitrating agents like acetyl nitrate (B79036) at low temperatures to yield 2-nitrofuran. numberanalytics.compharmaguideline.com
Sulfonation: Sulfonation can be achieved using a sulfur trioxide-pyridine complex at room temperature. pharmaguideline.com
Acylation: Friedel-Crafts acylation of furan can be performed using acid anhydrides or acyl halides with mild catalysts like phosphoric acid or boron trifluoride. pharmaguideline.com
Alkylation: Friedel-Crafts alkylation is generally not successful due to the acid-sensitivity of the furan ring, but alkylation can be achieved with alkenes using mild catalysts. pharmaguideline.com
Intramolecular Interactions and Remote Effects on Reaction Mechanisms
The proximity of the furan ring and the cyclobutanol moiety in this compound can lead to significant intramolecular interactions that influence the molecule's conformation and reactivity. These interactions can be both steric and electronic in nature.
Studies on related furan-substituted systems have provided insights into the types of non-covalent interactions that can occur. For instance, in furan-containing [3.3]meta(heterocyclo)paracyclophanes, computational and NMR studies have revealed a preference for a perpendicular edge-to-face arrangement of the furan and benzene rings in the ground state conformation, with the oxygen atom of the furan pointing towards the benzene ring. nih.gov This suggests the possibility of stabilizing C-H···π or other weak interactions between the cyclobutane ring and the furan ring in this compound.
In furan-substituted benzimidazoles, various intramolecular and intermolecular interactions have been observed, including C-H···π interactions and π-π stacking. nih.gov The presence of long alkyl chains on furan-substituted molecules has also been shown to disrupt intermolecular π-π stacking, leading to interesting photophysical properties. scispace.com
In the context of reaction mechanisms, remote substituents can have a profound effect. For example, in the intramolecular Diels-Alder reaction of furan, halogen substitution on the dienophile part of the molecule was found to slow down the reaction and make it less thermodynamically favorable, an effect that could be counteracted by halogen substitution on the furan ring. rsc.org This highlights the delicate balance of steric and electronic effects that can be transmitted through the molecular framework.
Furthermore, the hydroxyl group of the cyclobutanol can act as a hydrogen bond donor, potentially interacting with the oxygen atom of the furan ring or influencing the approach of reagents. In the context of the oxidative β-cleavage of fused cyclobutanols, the intramolecular nature of the hydroxyl group's attack on the intermediate is a clear example of a remote effect dictating the reaction outcome. kyoto-u.ac.jpacs.org
The conformational preferences of the molecule, dictated by these intramolecular interactions, will play a crucial role in determining the stereochemical outcome of reactions at both the cyclobutanol and furan moieties.
Stereochemical Investigations of 2 Furan 2 Yl Cyclobutan 1 Ol
Absolute and Relative Stereochemistry Determination
The determination of absolute and relative stereochemistry is fundamental to understanding the three-dimensional arrangement of atoms in a chiral molecule like 2-(furan-2-yl)cyclobutan-1-ol. libretexts.orguou.ac.in The absolute configuration describes the spatial arrangement of the atoms of a chiral molecular entity and its stereochemical description, e.g., R or S . slideshare.netlibretexts.org Relative configuration, on the other hand, refers to the configuration of any stereogenic center with respect to another stereogenic center within the same molecule. libretexts.orgqmul.ac.uk
For this compound, which possesses two chiral centers at the C1 and C2 positions of the cyclobutane (B1203170) ring, four possible stereoisomers exist: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) pair are enantiomers, as are the (1R,2S) and (1S,2R) pair. The relationship between a stereoisomer from the first pair and one from the second is diastereomeric.
The relative stereochemistry is often described using cis and trans nomenclature. In the cis-isomer, the furan (B31954) and hydroxyl substituents are on the same face of the cyclobutane ring, corresponding to the (1R,2S) and (1S,2R) enantiomeric pair. In the trans-isomer, they are on opposite faces, corresponding to the (1R,2R) and (1S,2S) enantiomers.
Experimentally, the relative stereochemistry can often be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing coupling constants and through-space correlations in Nuclear Overhauser Effect (NOE) experiments. acs.org The absolute configuration is typically determined by X-ray crystallography of a single crystal of an enantiomerically pure sample or a derivative containing a heavy atom. acs.org Circular dichroism (CD) spectroscopy can also be a powerful tool for assigning absolute stereochemistry by comparing experimental spectra with theoretically calculated ones.
While detailed studies on the stereochemical assignment of this compound are not prevalent in the reviewed literature, the general methodologies are well-established for similar cyclobutane systems.
Conformational Analysis of the Cyclobutane Ring
The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. libretexts.orgdalalinstitute.com This puckering is a dynamic process, and understanding its nature is crucial for predicting the molecule's reactivity and physical properties.
Ring-Puckering Dynamics and Inversion Barriers
Cyclobutane itself undergoes a rapid ring-inversion process where the puckered ring flips from one conformation to another. libretexts.org For substituted cyclobutanes like this compound, the substituents influence the potential energy surface of this inversion. The two puckered conformations are generally not of equal energy, and one will be more populated at equilibrium.
Diastereoselectivity and Enantioselectivity in Synthesis and Reactions
The synthesis of this compound can theoretically proceed through various routes, with the control of diastereoselectivity and enantioselectivity being a primary challenge. A common synthetic route to cyclobutanols is the [2+2] photocycloaddition of an alkene with a vinyl ether followed by functional group manipulation. acs.org The stereochemical outcome of such reactions is highly dependent on the reaction conditions and the nature of the substrates and catalysts used.
For instance, the reduction of a corresponding ketone, 2-(furan-2-yl)cyclobutanone, would lead to the formation of the alcohol. The choice of reducing agent can influence the diastereoselectivity of this transformation, favoring either the cis or trans isomer. Enantioselective reduction, employing chiral catalysts or reagents, could provide access to enantiomerically enriched products.
While specific data on the diastereoselective or enantioselective synthesis of this compound is sparse, studies on related systems provide valuable insights. For example, the enantioselective synthesis of other furan-containing alcohols has been achieved with high enantiomeric excess using biocatalysis or chiral reagents. researchgate.netresearchgate.net Similarly, the synthesis of other substituted cyclobutanes has been accomplished with high stereocontrol. nih.govwisc.edu It is noted that a reaction involving the related isomer, 1-(furan-2-yl)cyclobutan-1-ol, was reported to have failed under specific aminocarbonylation conditions. nih.gov
Chiral Resolution and Enantiomeric Enrichment Methodologies
For a racemic mixture of this compound, separation of the enantiomers can be achieved through chiral resolution. This can be accomplished by several methods:
Classical Resolution: This involves the reaction of the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric esters. These diastereomers can then be separated by physical methods like crystallization or chromatography, followed by hydrolysis to yield the separated enantiomers.
Enzymatic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols. They can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. This method often provides high enantiomeric purity. acs.org
Chiral Chromatography: Direct separation of enantiomers can be achieved using chiral stationary phases in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Enantiomeric enrichment refers to any process that increases the proportion of one enantiomer in a mixture. bac-lac.gc.canih.gov Besides resolution, this can also be achieved through asymmetric synthesis, where one enantiomer is preferentially formed.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules like 2-(Furan-2-yl)cyclobutan-1-ol. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the molecular framework can be assembled.
¹H NMR (Proton NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum would exhibit distinct signals for the protons on the furan (B31954) ring, the cyclobutane (B1203170) ring, and the hydroxyl group. The chemical shifts (δ) of the furan protons are typically observed in the aromatic region, with characteristic coupling patterns that reveal their relative positions on the five-membered ring. The protons on the cyclobutane ring would appear in the aliphatic region, and their multiplicity would be dictated by the number of adjacent protons. The hydroxyl proton would likely appear as a broad singlet, the position of which can be concentration and solvent-dependent.
¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals indicate their hybridization and electronic environment. For instance, the sp²-hybridized carbons of the furan ring would resonate at a lower field (higher ppm) compared to the sp³-hybridized carbons of the cyclobutane ring.
A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on typical chemical shift values for similar structural motifs.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Furan H-3' | ~6.3 | ~110 |
| Furan H-4' | ~6.1 | ~105 |
| Furan H-5' | ~7.3 | ~142 |
| Cyclobutane H-1 | ~4.0 | ~70 |
| Cyclobutane H-2 | ~3.0 | ~45 |
| Cyclobutane H-3, H-4 | 1.8 - 2.5 | 20 - 35 |
| Hydroxyl H | Variable | - |
| Furan C-2' | - | ~155 |
| Furan C-3' | - | ~110 |
| Furan C-4' | - | ~105 |
| Furan C-5' | - | ~142 |
| Cyclobutane C-1 | - | ~70 |
| Cyclobutane C-2 | - | ~45 |
| Cyclobutane C-3 | - | 20 - 35 |
| Cyclobutane C-4 | - | 20 - 35 |
For more complex molecules or to confirm structural assignments, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy) reveals proton-proton couplings within the molecule. nih.govyoutube.com In the COSY spectrum of this compound, cross-peaks would connect coupled protons, such as adjacent protons on the cyclobutane ring and on the furan ring. This allows for the tracing of proton connectivity pathways throughout the molecule. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. nih.govyoutube.com Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This technique is invaluable for assigning the carbon signals based on the more readily assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. nih.govyoutube.com This long-range correlation is crucial for piecing together different fragments of the molecule and for establishing the connectivity between the furan ring and the cyclobutane ring. For example, correlations between the cyclobutane H-2 proton and the furan C-2' and C-3' carbons would definitively confirm the substitution pattern.
The relative stereochemistry of the substituents on the cyclobutane ring can be determined using a combination of Nuclear Overhauser Effect Spectroscopy (NOESY) and analysis of proton-proton coupling constants.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, irrespective of whether they are directly bonded. nih.gov For this compound, NOESY cross-peaks between protons on the furan ring and specific protons on the cyclobutane ring, or between the H-1 and H-2 protons of the cyclobutane ring, can reveal their relative orientation (cis or trans).
Coupling Constants (J-values) provide information about the dihedral angle between coupled protons. In cyclobutane systems, the magnitude of the vicinal coupling constants (³J) between adjacent protons can differ for cis and trans isomers. researchgate.net Generally, the cis coupling constant is larger than the trans coupling constant, although the puckered nature of the cyclobutane ring can influence these values. A detailed analysis of these coupling constants can provide strong evidence for the stereochemical arrangement of the furan and hydroxyl groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. semanticscholar.orgnih.gov This precision allows for the determination of the elemental composition of this compound, as the measured mass can be matched to a unique molecular formula. This is a critical step in confirming the identity of a newly synthesized or isolated compound.
| Technique | Information Obtained | Application to this compound |
| HRMS | Exact molecular weight and elemental composition | Confirms the molecular formula as C₈H₁₀O₂ |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.comnih.gov It is particularly well-suited for the analysis of volatile and semi-volatile compounds like furan derivatives. mdpi.comnih.gov
In a GC-MS analysis of this compound, the compound would first be separated from other components in a mixture based on its boiling point and interactions with the GC column. Upon entering the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks.
The fragmentation pattern can provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve cleavage of the cyclobutane ring, loss of a water molecule from the alcohol, and fragmentation of the furan ring. Analysis of these fragments can help to confirm the presence of both the furan and cyclobutanol (B46151) moieties within the molecule. acs.orgimreblank.ch
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, LC-MS is instrumental in confirming the molecular weight and providing insights into its fragmentation patterns, which aids in structural confirmation.
Under electrospray ionization (ESI) in positive mode, the molecule would be expected to protonate to form the molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion, likely leading to characteristic losses. Key fragmentation pathways could include the loss of a water molecule (H₂O) from the alcohol group and various cleavages of the cyclobutane ring and the furan moiety. libretexts.orgnih.gov
Table 1: Predicted LC-MS Fragmentation Data for this compound
| Ion | Predicted m/z (for C₉H₁₂O₂) | Description |
| [M+H]⁺ | 153.0910 | Protonated molecular ion |
| [M+Na]⁺ | 175.0730 | Sodium adduct |
| [M-H₂O+H]⁺ | 135.0805 | Ion resulting from loss of water |
| C₅H₅O⁺ | 81.0335 | Fragment corresponding to the furfuryl cation |
| C₄H₇⁺ | 55.0542 | Fragment from cyclobutane ring cleavage |
Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in a molecule by probing their vibrational modes.
For this compound, the FTIR spectrum would be dominated by a broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group. vscht.cz The C-O stretching vibration would appear in the 1260-1000 cm⁻¹ range. The furan ring would exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1400 cm⁻¹ region, and ring breathing modes. globalresearchonline.netresearchgate.net The cyclobutane ring would show C-H stretching vibrations just below 3000 cm⁻¹ and various bending and scissoring vibrations in the fingerprint region. globalresearchonline.net
Raman spectroscopy, being complementary to FTIR, would be particularly useful for observing the symmetric vibrations of the furan and cyclobutane rings, which may be weak in the IR spectrum. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Alcohol (-OH) | O-H Stretch | 3600 - 3200 (broad) |
| Alcohol (-COH) | C-O Stretch | 1260 - 1000 |
| Furan Ring | =C-H Stretch | ~3100 - 3000 |
| Furan Ring | C=C Stretch | ~1600 - 1450 |
| Cyclobutane Ring | -C-H Stretch | ~2950 - 2850 |
| Cyclobutane Ring | CH₂ Bending/Scissoring | ~1475 - 1445 |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. These methods measure the differential interaction of a chiral substance with left and right circularly polarized light. mgcub.ac.inkud.ac.in
CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. googleapis.com An optically active compound will show a characteristic CD spectrum, with positive or negative peaks (known as Cotton effects) in the region of its UV-Vis absorptions. youtube.com ORD measures the change in the angle of optical rotation with wavelength. kud.ac.in
For this compound, the shape and sign of the Cotton effects in the CD and ORD spectra can be correlated with its absolute configuration, often by comparison with structurally related compounds of known stereochemistry or with theoretical calculations. These techniques are also highly sensitive to enantiomeric purity.
Chromatographic Techniques for Purity and Isomer Separation (HPLC, UHPLC, GC)
Chromatographic methods are paramount for assessing the purity of this compound and for separating its different stereoisomers. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC) are the primary techniques employed.
To separate the enantiomers and diastereomers of this compound, chiral chromatography is required. This involves using a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to different retention times. nih.govnih.gov For furan derivatives, CSPs based on cyclodextrins or polysaccharide derivatives (e.g., cellulose or amylose) have proven effective. nih.govnih.gov The choice between normal-phase, reversed-phase, or polar organic mobile phases can significantly influence the separation. nih.gov
Gas chromatography can also be used for isomer separation, particularly with chiral capillary columns. gcms.cz GC coupled with mass spectrometry (GC-MS) allows for the simultaneous separation and identification of the isomers. mdpi.com
Table 4: Chromatographic Techniques for Isomer Separation
| Technique | Stationary Phase Type | Common Mobile Phases | Key Application |
| Chiral HPLC/UHPLC | Polysaccharide-based (e.g., cellulose) or Cyclodextrin-based | Hexane/Isopropanol (Normal Phase); Acetonitrile/Water (Reversed Phase) | Enantiomeric and diastereomeric separation and purity analysis. mdpi.commdpi.com |
| Chiral GC | Derivatized cyclodextrins in a polysiloxane polymer | Inert carrier gas (e.g., Helium, Hydrogen) | Separation of volatile enantiomers and diastereomers. |
Computational and Theoretical Studies of 2 Furan 2 Yl Cyclobutan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(Furan-2-yl)cyclobutan-1-ol. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics.
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution and energies of its electrons (electronic structure).
For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or larger, can be used to find the global minimum energy conformation. youtube.comacs.org This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible, resulting in a fully optimized structure. The resulting geometry provides crucial information about the spatial relationship between the furan (B31954) ring and the cyclobutanol (B46151) moiety. For instance, calculations would reveal the preferred orientation of the furan ring relative to the cyclobutane (B1203170) ring and the conformation of the hydroxyl group. These calculated geometries can show excellent conformity with available experimental data for similar structures. acs.org
Ab initio methods, while often more computationally demanding, can provide benchmark data for electronic properties. Both methods are invaluable for understanding the fundamental structure and stability of the title compound.
Table 1: Representative Optimized Geometrical Parameters for a Furan-Substituted Cycloalkane calculated using DFT. (Note: This data is illustrative and based on typical values for similar structures.)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (cyclobutane) | 1.53 - 1.56 | 88 - 91 |
| C-O (alcohol) | 1.43 | - |
| C-C (furan-cyclo) | 1.51 | - |
| C-O-H (alcohol) | - | 109.5 |
| C-C-C (cyclobutane) | - | 89.0 |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. wisc.eduuba.ar It provides a chemical intuition-friendly picture of bonding by translating the complex molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals.
In this compound, NBO analysis can quantify the delocalization of electrons within the furan ring and the interactions between the furan and cyclobutanol substituents. The furan ring is an aromatic system where π-electrons are delocalized. wikipedia.org NBO analysis reveals the extent of electron density transfer from the oxygen atom's lone pairs into the π-system of the furan ring, which is a key factor in its aromaticity and reactivity. acs.org
Table 2: Illustrative Second-Order Perturbation Energies (E(2)) from NBO Analysis for a Furan Derivative. (Note: This data is representative and illustrates key interactions.)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP(1) O (furan) | π(C=C) (furan) | 18.5 | Lone Pair -> π delocalization |
| π(C=C) (furan) | π(C=C) (furan) | 22.0 | π -> π delocalization |
| σ(C-H) (cyclo) | σ(C-C) (cyclo) | 2.5 | σ -> σ hyperconjugation |
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.com
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the analysis would likely show that the HOMO is primarily located on the electron-rich furan ring, making it the probable site for electrophilic attack. ic.ac.uk The distribution of the LUMO, in turn, would indicate the most likely sites for nucleophilic attack. This analysis helps in predicting how the molecule will interact with other reagents. mdpi.comchemrxiv.org
Table 3: Representative Frontier Orbital Energies for a Furan-Containing Molecule. (Note: Values are illustrative.)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. wolfram.com It maps the electrostatic potential onto the molecule's electron density surface, providing a color-coded guide to its reactive sites. researchgate.net
In an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.netpreprints.org Conversely, regions of positive potential, colored blue, are electron-poor and represent likely sites for nucleophilic attack. researchgate.net Green areas denote regions of neutral potential.
For this compound, the MEP map would likely show a significant negative potential (red) around the oxygen atom of the hydroxyl group and delocalized over the furan ring, highlighting these as centers for electrophilic interaction. researchgate.net A positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, indicating its potential as a hydrogen bond donor. researchgate.net MEP analysis provides an intuitive visual prediction of how the molecule will interact with other polar molecules or ions. henriquecastro.info
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. amacad.orgmdpi.com By mapping the potential energy surface, chemists can identify the sequence of bond-breaking and bond-forming events that constitute a reaction mechanism. smu.eduibs.re.kr
A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). mit.edu This fleeting structure represents the point of maximum energy along the reaction coordinate and is a critical determinant of the reaction rate. Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction path. wisc.edu
For reactions involving this compound, such as dehydration or ring-opening, computational methods like DFT can be used to locate the geometry of the transition state. pku.edu.cn Once the TS is located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (Ea or ΔG‡). acs.org A lower activation energy implies a faster reaction rate. Activation-strain analysis can further decompose the activation energy into the energy required to distort the reactants into their transition state geometries (strain energy) and the actual interaction energy between the distorted molecules (interaction energy). researchgate.net These calculations are vital for understanding why a particular reaction pathway is favored over another and for designing catalysts that can lower the activation energy. mit.edu
Table 4: Illustrative Calculated Activation Energies for a Hypothetical Reaction of a Cyclobutanol Derivative. (Note: This data is for demonstrative purposes.)
| Reaction Pathway | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) |
| Dehydration | 0.0 | 28.5 | 28.5 |
| Ring Opening | 0.0 | 35.2 | 35.2 |
While computational chemistry is a powerful tool for elucidating the properties and behaviors of chemical compounds, research efforts are often directed towards molecules with specific known applications, those that are part of a broader study on chemical classes with particular industrial or biological relevance, or those that present novel theoretical challenges. It is possible that "this compound" has not yet been the subject of such detailed computational investigation, or that such studies exist in proprietary databases or have not been published in publicly accessible formats.
General computational methodologies for similar furan and cyclobutane derivatives are well-established in the field. These include the use of Density Functional Theory (DFT) for calculating energetic profiles and spectroscopic properties, as well as molecular dynamics simulations for exploring conformational landscapes. However, without specific studies on "this compound," any attempt to generate the detailed article as requested would be speculative and would not meet the required standards of scientific accuracy and data-driven reporting.
Therefore, the following sections of the requested article cannot be provided due to the absence of specific research data for "this compound":
Thermodynamic and Kinetic Feasibility Studies
Further research in the field of computational chemistry may, in the future, produce the data necessary to construct such a detailed analysis of "this compound." At present, however, this information is not available in the public domain.
Applications and Synthetic Utility of 2 Furan 2 Yl Cyclobutan 1 Ol As a Chemical Building Block
Precursor in Complex Molecule Synthesis
The structure of 2-(furan-2-yl)cyclobutan-1-ol makes it a valuable starting material for the synthesis of more intricate molecules. The furan (B31954) ring and the cyclobutanol (B46151) moiety can be independently or concertedly manipulated to build molecular complexity. For instance, the hydroxyl group of the cyclobutanol can be oxidized to a ketone, while the furan ring can participate in various cycloaddition and substitution reactions. smolecule.com
One notable application is in the synthesis of natural products and their analogues. The strained four-membered ring of the cyclobutanol can undergo ring-opening or ring-expansion reactions, providing access to larger carbocyclic or heterocyclic frameworks that are present in many biologically active compounds. nih.gov For example, the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl group and an alkene, can be utilized to form oxetane (B1205548) rings, which are key intermediates in the synthesis of complex natural products like (+)-preussin and (±)-oxetanocin. wikipedia.orgnih.gov
Research has demonstrated the use of related furan-containing compounds in the synthesis of complex structures. For example, 1-(furan-2-yl)but-3-yn-1-ol has been used as a precursor in palladium-catalyzed reactions to synthesize benzothienofuranones. unibo.it Although not directly involving this compound, these examples highlight the synthetic potential of the furan moiety in building complex molecular architectures.
Role in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. scispace.comcam.ac.uk The goal is to efficiently generate a wide range of molecular scaffolds to explore a larger chemical space. scispace.com this compound is a suitable building block for DOS due to the multiple reaction pathways it can undergo.
The furan and cyclobutanol components offer orthogonal reactivity, allowing for the introduction of diversity at different points in a synthetic sequence. For example, the hydroxyl group can be derivatized, the cyclobutane (B1203170) ring can be opened or expanded, and the furan ring can be modified through various aromatic chemistry techniques. This multi-faceted reactivity allows for the generation of a library of compounds with significant structural variations from a single starting material. scispace.comcam.ac.uk
Recent studies in DOS have focused on creating libraries of furan-containing compounds, such as furan-2-carboxamides, to evaluate their biological activities. nih.gov While these studies may not directly use this compound, they underscore the importance of the furan scaffold in generating molecular diversity for biological screening. The combination of the furan ring with the versatile cyclobutane unit in this compound presents significant opportunities for its application in future DOS campaigns. amazonaws.comresearchgate.net
Building Block for Fused Heterocyclic Systems
Fused heterocyclic systems are common motifs in pharmaceuticals, agrochemicals, and materials science. sioc-journal.cn The furan ring in this compound can serve as a diene or dienophile in cycloaddition reactions, or undergo other cyclization reactions to form fused ring systems. nih.govacs.org
For example, the furan ring can participate in Diels-Alder reactions with various dienophiles to construct bicyclic systems. Subsequent transformations of the cyclobutanol portion of the molecule can then lead to complex polycyclic structures. Research has shown that furan derivatives can be used to synthesize a variety of fused heterocycles, including naphthodihydrofurans and other polycondensed aromatic systems. nih.gov
Transition metal-catalyzed reactions are also a powerful tool for constructing fused heterocycles. sioc-journal.cn While specific examples using this compound are not prevalent in the reviewed literature, related furan-containing alkynes have been shown to undergo palladium-catalyzed cyclizations to form benzofused heterocycles. acs.org This suggests that this compound could be a viable substrate for similar catalytic transformations to generate novel fused heterocyclic scaffolds.
Scaffold for Further Chemical Transformations
The inherent reactivity of both the furan ring and the cyclobutanol moiety makes this compound an excellent scaffold for a wide range of chemical transformations. nih.gov
Transformations of the Cyclobutanol Moiety:
Oxidation: The secondary alcohol can be oxidized to the corresponding cyclobutanone (B123998) using standard oxidizing agents. smolecule.com
Ring-Opening/Expansion: The strained cyclobutane ring is susceptible to ring-opening reactions under various conditions (e.g., acid, base, transition metals), leading to linear or larger cyclic structures. nih.govresearchgate.net
Substitution: The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions.
Transformations of the Furan Moiety:
Cycloadditions: The furan ring can act as a diene in Diels-Alder reactions. beilstein-journals.orguni-koeln.de
Electrophilic Aromatic Substitution: The furan ring can undergo electrophilic substitution reactions, although typically with lower reactivity than benzene (B151609). smolecule.com
Hydrogenation: The furan ring can be hydrogenated to form a tetrahydrofuran (B95107) ring.
The combination of these potential transformations allows chemists to use this compound as a starting point to access a diverse array of functionalized molecules.
Integration into Pharmaceutical and Material Science Research
The structural motifs present in this compound and its derivatives are of interest in both pharmaceutical and material science research.
In pharmaceutical research , furan-containing compounds have shown a wide range of biological activities. evitachem.comnih.gov The furan ring is a common feature in many approved drugs and drug candidates. sioc-journal.cn The cyclobutane ring, on the other hand, can act as a conformationally restricted isostere for other functional groups, potentially improving the pharmacokinetic or pharmacodynamic properties of a drug molecule. nih.gov Derivatives of this compound could be synthesized and screened for various biological activities, including antimicrobial, antiviral, and anticancer properties. fluorochem.co.uk
In material science , furan-based polymers and materials are being investigated for their unique electronic and optical properties. wikipedia.orgresearchgate.net The furan ring can be incorporated into conjugated polymers for applications in organic electronics. While direct applications of this compound in material science are not well-documented, its derivatives, particularly those that can be polymerized, could potentially be used to create novel materials with interesting properties. ambeed.com
Q & A
Q. 1.1. What are the common synthetic routes for 2-(Furan-2-yl)cyclobutan-1-ol?
The synthesis typically involves cycloaddition or ring-opening reactions. For example, furan derivatives can react with strained cyclobutane precursors (e.g., cyclobutanone) via [2+2] cycloaddition under photochemical conditions. Alternatively, functionalized cyclobutane rings may undergo nucleophilic substitution with furan-containing reagents. Key steps include purification via column chromatography and verification by / NMR to confirm regioselectivity .
Q. 1.2. How is the molecular conformation of this compound determined experimentally?
Conformational analysis combines spectroscopic methods (NMR, IR) and X-ray crystallography. NMR coupling constants (-values) between cyclobutane protons reveal ring strain and substituent orientation. X-ray crystallography (using SHELX software for refinement ) provides precise bond angles and torsional strain data. For example, trans-2-(2-furyl)cyclopentanol analogs show distinct NOE correlations between furan and cyclobutane protons .
Q. 1.3. What analytical techniques are used to characterize purity and stability?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (≥95% purity) detects impurities. Stability under varying pH and temperature is assessed via accelerated degradation studies monitored by NMR or GC-MS. Thermal gravimetric analysis (TGA) evaluates decomposition thresholds .
Advanced Research Questions
Q. 2.1. How can stereochemical challenges in synthesizing this compound be addressed?
The cyclobutane ring’s strain complicates stereoselective synthesis. Asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution may achieve enantiomeric purity. Computational modeling (DFT) predicts transition states to optimize reaction conditions. For example, trans-diastereomers in similar cyclobutanol derivatives are stabilized by intramolecular hydrogen bonding .
Q. 2.2. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., solvent polarity, cell lines). Meta-analyses of structure-activity relationships (SAR) using analogs (e.g., 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)-sulfanyl)-N-acetamides ) can identify critical functional groups. Dose-response curves and pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) further validate activity .
Q. 2.3. How does the furan moiety influence the compound’s reactivity in radical reactions?
The furan’s electron-rich π-system participates in radical trapping or cyclization. ESR spectroscopy detects radical intermediates, while kinetic studies (e.g., competition experiments with TEMPO) quantify reactivity. For example, furan-containing cyclobutanol derivatives undergo strain-driven ring-opening in the presence of peroxides .
Methodological Considerations
Q. 3.1. Designing experiments to study strain-energy effects in cyclobutane derivatives
- Approach : Compare thermodynamic parameters (ΔH, ΔS) of this compound with less-strained analogs (e.g., cyclohexanol derivatives) using differential scanning calorimetry (DSC).
- Data Interpretation : Higher strain energy correlates with increased exothermicity during combustion or ring-opening reactions .
Q. 3.2. Optimizing crystallization conditions for X-ray diffraction
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
